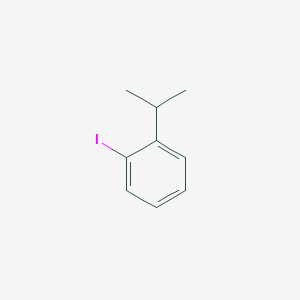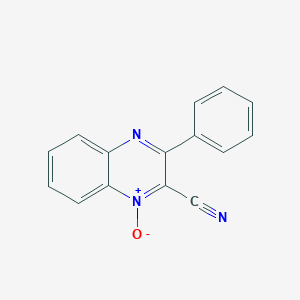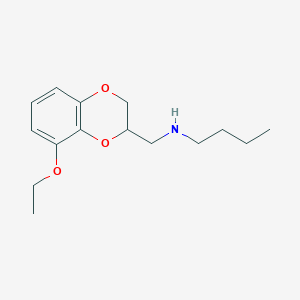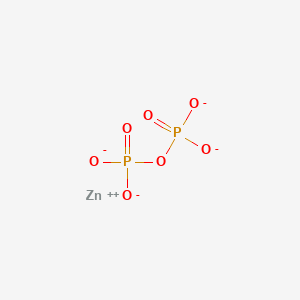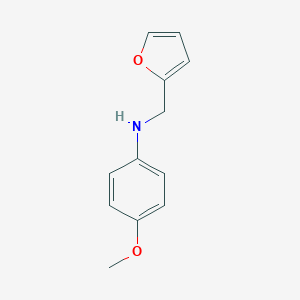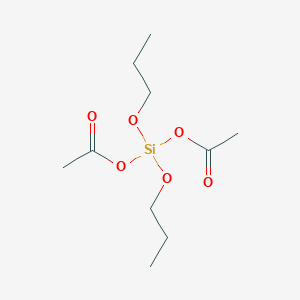
Diacetoxydipropoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diacetoxydipropoxysilane (DADPS) is a colorless, odorless, and viscous liquid that is widely used in various scientific research applications. It belongs to the class of organosilicon compounds and is synthesized by reacting propylene oxide with acetic anhydride in the presence of a catalyst. DADPS has gained significant attention in recent years due to its unique properties and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of Diacetoxydipropoxysilane is based on its ability to form covalent bonds with various materials. When Diacetoxydipropoxysilane is used as a coupling agent, it reacts with the surface of the material and forms a covalent bond between the material and the coupling agent. This results in an improved adhesion between the two materials and enhances the mechanical properties of the composite material.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Diacetoxydipropoxysilane. However, studies have shown that Diacetoxydipropoxysilane is not toxic to cells and does not cause any significant adverse effects on cell viability or proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Diacetoxydipropoxysilane in lab experiments is its ability to modify the surface properties of various materials. This makes it a versatile tool for the preparation of composite materials, coatings, and adhesives. Diacetoxydipropoxysilane is also relatively easy to handle and has a long shelf life. However, one of the limitations of using Diacetoxydipropoxysilane is that it can be expensive compared to other coupling agents.
Zukünftige Richtungen
There are several future directions for the use of Diacetoxydipropoxysilane in scientific research. One potential application is in the preparation of functionalized nanoparticles for drug delivery and imaging. Diacetoxydipropoxysilane can be used as a surface modifier to improve the stability and biocompatibility of nanoparticles. Another potential application is in the preparation of novel composite materials with improved mechanical properties and durability. Additionally, Diacetoxydipropoxysilane can be used as a crosslinking agent in the synthesis of novel polymers with unique properties.
Synthesemethoden
The synthesis of Diacetoxydipropoxysilane involves the reaction of propylene oxide with acetic anhydride in the presence of a catalyst. The reaction is carried out at a temperature of around 80-90°C and under atmospheric pressure. The catalyst used in the reaction is typically a Lewis acid such as boron trifluoride or aluminum chloride. The reaction produces Diacetoxydipropoxysilane as the main product along with some side products such as propylene glycol diacetate and acetic acid.
Wissenschaftliche Forschungsanwendungen
Diacetoxydipropoxysilane has a wide range of scientific research applications, mainly due to its ability to modify the surface properties of various materials. It is commonly used as a coupling agent in the preparation of composite materials, coatings, and adhesives. Diacetoxydipropoxysilane is also used as a crosslinking agent in the synthesis of polymers and as a surface modifier in the preparation of nanoparticles.
Eigenschaften
CAS-Nummer |
17906-69-3 |
|---|---|
Produktname |
Diacetoxydipropoxysilane |
Molekularformel |
C10H20O6Si |
Molekulargewicht |
264.35 g/mol |
IUPAC-Name |
[acetyloxy(dipropoxy)silyl] acetate |
InChI |
InChI=1S/C10H20O6Si/c1-5-7-13-17(14-8-6-2,15-9(3)11)16-10(4)12/h5-8H2,1-4H3 |
InChI-Schlüssel |
NXDNKXIRKGNOMN-UHFFFAOYSA-N |
SMILES |
CCCO[Si](OCCC)(OC(=O)C)OC(=O)C |
Kanonische SMILES |
CCCO[Si](OCCC)(OC(=O)C)OC(=O)C |
Andere CAS-Nummern |
17906-69-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



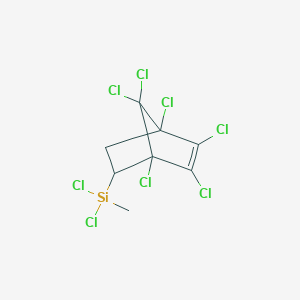
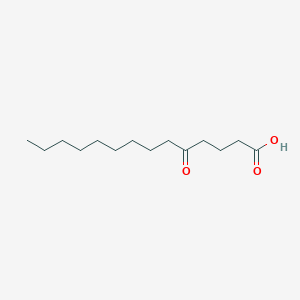
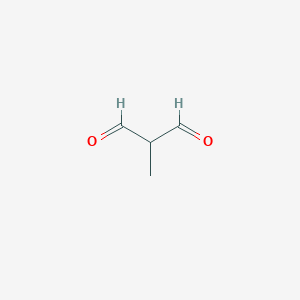
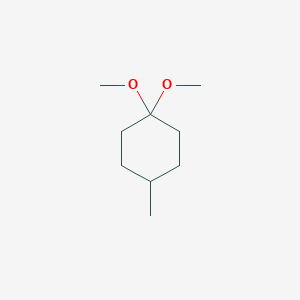
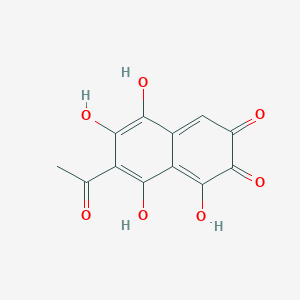
![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)
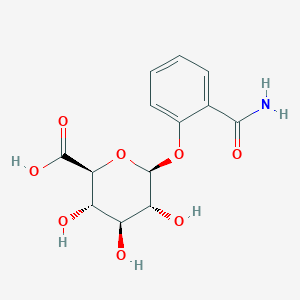
![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)
